molecular formula C15H19FN2O2 B8109173 N-(3-Fluorophenyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide

N-(3-Fluorophenyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide

Cat. No.: B8109173
M. Wt: 278.32 g/mol
InChI Key: ARXJSUDQSVVMBX-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique spiro structure, where two rings are connected through a single atom. The presence of a fluorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide typically involves a multi-step process. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction undergoes a tandem radical addition and dearomatizing cyclization process . The reaction conditions often include the use of a copper catalyst and specific solvents to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized spirocyclic derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

N-(3-Fluorophenyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is believed that the spirocyclic structure plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Fluorophenyl)-8-oxa-2-azaspiro[45]decane-4-carboxamide is unique due to the presence of the fluorophenyl group and the oxa-azaspiro structure

Properties

IUPAC Name

N-(3-fluorophenyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c16-11-2-1-3-12(8-11)18-14(19)13-9-17-10-15(13)4-6-20-7-5-15/h1-3,8,13,17H,4-7,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXJSUDQSVVMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNCC2C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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